4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate
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Overview
Description
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound characterized by its unique structure, which includes both aromatic and fluorinated components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 3,4-dimethoxybenzaldehyde, which is then subjected to formylation to introduce the formamido group. Subsequent steps involve the formation of the acetamido group and the final coupling with 3-fluorobenzoic acid under specific conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties, such as thermal stability and chemical resistance, make it valuable for high-performance applications.
Mechanism of Action
The mechanism by which 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application, but common mechanisms include enzyme inhibition and receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-fluorobenzoate
- 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-fluorobenzoate
- 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-chlorobenzoate
Uniqueness
The uniqueness of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate lies in its specific substitution pattern and the presence of both formamido and acetamido groups. This combination of functional groups and the fluorinated aromatic ring confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H22FN3O6 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C25H22FN3O6/c1-33-21-11-8-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-6-9-20(10-7-16)35-25(32)18-4-3-5-19(26)12-18/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
InChI Key |
OIHNHTCAEYXOHQ-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
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